Enhanced Lipophilicity and Calculated Physicochemical Profile Compared to Non-Fluorinated Analog
The introduction of the trifluoromethyl group into the benzyl alcohol scaffold results in a substantial increase in lipophilicity relative to the non-fluorinated analog. The target compound exhibits a calculated XLogP3 value of 3.5, while the non-fluorinated comparator, 4-bromo-3-chlorobenzyl alcohol (CAS 120077-68-1), possesses a significantly lower lipophilicity profile due to the absence of the CF3 group and a smaller molecular weight . This difference is quantifiable and directly impacts the compound's suitability for applications requiring enhanced membrane permeability or metabolic stability.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-Bromo-3-chlorobenzyl alcohol (CAS 120077-68-1); XLogP3 not directly reported but inferred to be lower based on structure and molecular weight |
| Quantified Difference | Significant increase in lipophilicity for the target compound due to the CF3 group. |
| Conditions | Calculated property (XLogP3) as reported by vendor databases . |
Why This Matters
Increased lipophilicity is a critical parameter in drug design, often correlating with improved membrane permeability and bioavailability, making this compound a preferred building block for CNS-targeted or cell-permeable probes.
